molecular formula C12H14F3NO B13423262 N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide CAS No. 40552-64-5

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide

Cat. No.: B13423262
CAS No.: 40552-64-5
M. Wt: 245.24 g/mol
InChI Key: ZVKARXLKNIBGIR-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide typically involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethylamines.

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity and inflammatory responses.

Comparison with Similar Compounds

  • N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide
  • N-(alpha-Methyl-m-trifluoromethylphenethyl)butyramide

Comparison: N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide is unique due to its specific acetamide group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These differences can impact its efficacy and safety profile in various applications.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8(16-9(2)17)6-10-4-3-5-11(7-10)12(13,14)15/h3-5,7-8H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKARXLKNIBGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891589
Record name N-{1-[3-(trifluoromethyl)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40552-64-5
Record name Acetamide, N-(alpha-methyl-m-trifluoromethylphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040552645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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